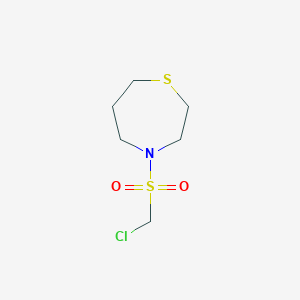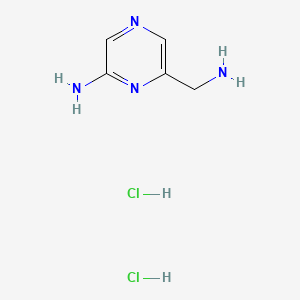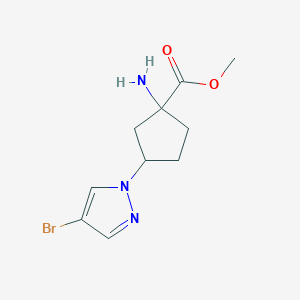
Methyl 1-amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a carbonyl compound.
Attachment to the Cyclopentane Ring: The pyrazole ring is then attached to the cyclopentane ring through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The bromo group in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Non-halogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 1-amino-3-(4-fluoro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate: Contains a fluorine atom instead of bromine.
Methyl 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s binding affinity and specificity towards molecular targets .
Propriétés
Formule moléculaire |
C10H14BrN3O2 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
methyl 1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3 |
Clé InChI |
TWIDCAFNNSBRQQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(C1)N2C=C(C=N2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)
![benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate](/img/structure/B15314563.png)

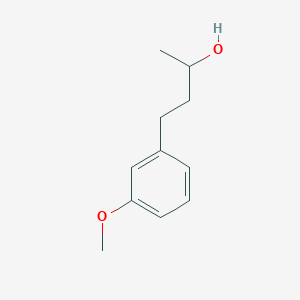

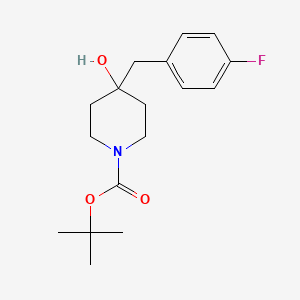
![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)
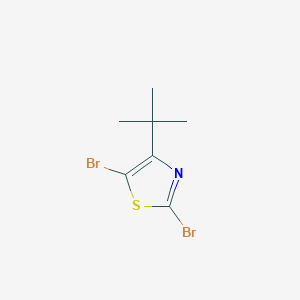
![N-[4-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15314605.png)


![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)
